molecular formula C18H16N4O4 B13071789 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B13071789
M. Wt: 352.3 g/mol
InChI Key: IHKPAXMAZOOXQS-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with acrylonitrile and cyanoacetic acid under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and catalysis.

    Biology: The compound is used in biochemical assays and studies related to enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid include other pyrazole derivatives and cyano-substituted compounds. These compounds share structural similarities but may differ in their reactivity, biological activity, and applications. Some examples include:

This compound’s unique combination of functional groups and structural features makes it distinct and valuable for various research applications.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C18H16N4O4/c1-25-15-5-4-12(9-16(15)26-2)17-14(8-13(10-20)18(23)24)11-22(21-17)7-3-6-19/h4-5,8-9,11H,3,7H2,1-2H3,(H,23,24)/b13-8+

InChI Key

IHKPAXMAZOOXQS-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)O)CCC#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.